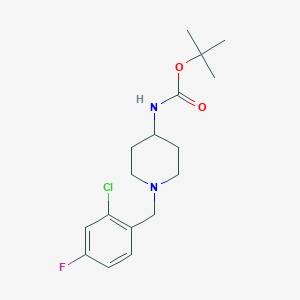
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the tert-butyl carbamate group: This step involves the reaction of the piperidine intermediate with tert-butyl chloroformate in the presence of a base.
Attachment of the 2-chloro-4-fluorobenzyl group: This final step involves the nucleophilic substitution reaction of the piperidine intermediate with 2-chloro-4-fluorobenzyl chloride
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a component in various industrial processes .
作用機序
The mechanism of action of tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
tert-Butyl 1-(4-fluorobenzyl)piperidin-4-ylcarbamate: Lacks the chlorine atom, which may influence its chemical properties and applications.
tert-Butyl 1-(2-chloro-4-methylbenzyl)piperidin-4-ylcarbamate: Contains a methyl group instead of a fluorine atom, leading to different chemical and biological properties .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
生物活性
tert-Butyl 1-(2-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate is a synthetic compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is C17H24ClFN2O2, and it possesses a piperidine ring substituted with a tert-butyl group and a chloro-fluorobenzyl moiety. The presence of halogens (chlorine and fluorine) in its structure may enhance its biological activity, particularly in medicinal chemistry and pharmacology.
- Molecular Weight : 342.84 g/mol
- Boiling Point : Approximately 425.9 °C (predicted)
- Density : 1.20 g/cm³ (predicted)
- pKa : 12.31 ± 0.20 (predicted)
Antibacterial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antibacterial effects, especially against resistant bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Significant activity observed |
| Vancomycin-resistant Enterococcus faecium (VRE) | Significant activity observed |
| Salmonella typhi | Moderate to strong activity |
| Bacillus subtilis | Moderate to strong activity |
These findings suggest that the compound may possess similar antibacterial properties, warranting further investigation into its efficacy against these pathogens .
Although detailed mechanisms of action for this compound are not well-documented, studies on related compounds indicate that their effectiveness may involve:
- Inhibition of Bacterial Enzymes : Compounds containing piperidine rings often inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : Some derivatives can disrupt bacterial membranes, leading to cell lysis.
- Binding Affinity Studies : Interaction studies could reveal binding affinities to specific biological targets, enhancing understanding of pharmacodynamics .
Case Studies and Related Research
Recent studies have explored the biological activities of piperidine derivatives, which share structural similarities with this compound:
- Anticholinesterase Activity : Some piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. Inhibition assays showed promising IC50 values, indicating potential therapeutic applications .
- Urease Inhibition : Compounds similar to those in this class have demonstrated strong inhibitory activity against urease, suggesting potential applications in treating infections caused by urease-producing bacteria .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of halogen substitutions in enhancing antibacterial activity. The presence of chlorine and fluorine atoms in the benzyl moiety is believed to increase selectivity and potency against specific bacterial strains .
特性
IUPAC Name |
tert-butyl N-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)20-14-6-8-21(9-7-14)11-12-4-5-13(19)10-15(12)18/h4-5,10,14H,6-9,11H2,1-3H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWLJRWWHKZBSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














